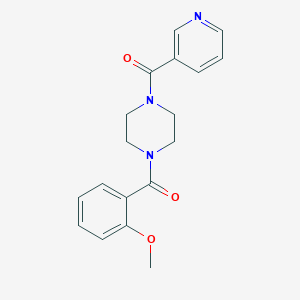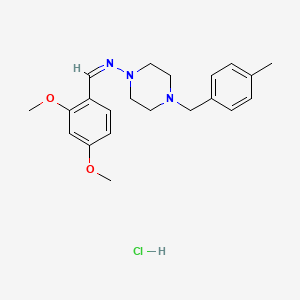
2-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps including substitution, nitration, reduction, cyclization, and chlorination. One example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps, achieving a total yield of 29.2% (Wang et al., 2015). This process exemplifies the complex synthetic routes often required to produce such compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques like 1H NMR, MS spectrum, and X-ray crystallography. For instance, the structure of a synthesized compound was determined by IR, 1H NMR, mass spectroscopic data, 13C NMR spectroscopy, elemental analysis, and X-ray crystallography, revealing detailed geometric and electronic features of the molecule (Akkurt et al., 2010).
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds structurally related to 2-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, have a wide range of therapeutic applications. They are recognized as a "privileged scaffold" in medicinal chemistry, known for their presence in natural products and potential in drug discovery. These compounds have been explored for their anticancer properties, as well as for treating central nervous system disorders, cardiovascular and metabolic diseases. The research on tetrahydroisoquinolines highlights the versatility and potential of such structures in developing new therapeutic agents (Singh & Shah, 2017).
Antioxidant Activity
Compounds with phenolic structures, similar to the methoxybenzoyl group in 2-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, are known for their antioxidant properties. Chlorogenic acid, for example, is a polyphenol with significant antioxidant activity, offering protection against oxidative stress and contributing to the management of metabolic syndrome. Such antioxidant properties are crucial for developing nutraceuticals and functional foods, suggesting a potential research angle for exploring the health benefits of 2-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (Santana-Gálvez et al., 2017).
Analytical Methods in Antioxidant Research
The development and validation of analytical methods for assessing the antioxidant activity of compounds are crucial for scientific research. Studies focusing on various assays for determining antioxidant capacity, such as ABTS and DPPH tests, provide a framework for evaluating the potential antioxidant effects of new compounds, including 2-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. Such methodologies are instrumental in clarifying the mechanisms and effectiveness of antioxidants in biological systems (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-7-6-14(18)10-15(16)17(20)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJOAIHEMWZBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)
